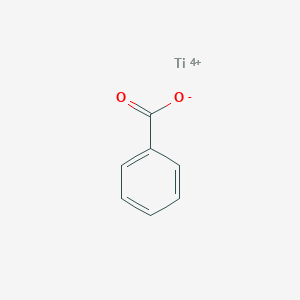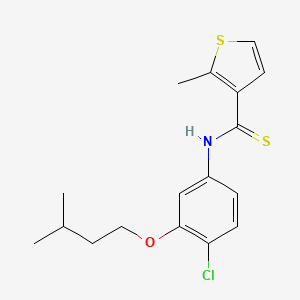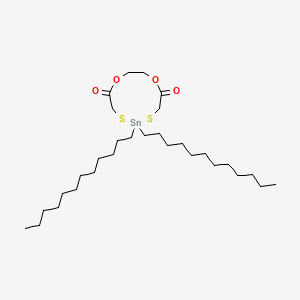
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione is an organometallic compound known for its unique structure and properties It is characterized by the presence of tin (Sn) within a cyclic framework that includes oxygen (O) and sulfur (S) atoms
Vorbereitungsmethoden
The synthesis of 8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione typically involves the reaction of dodecyl-substituted precursors with tin-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the desired cyclic structure. Industrial production methods may involve scaling up these reactions while maintaining the necessary conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized tin species.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where ligands attached to the tin center are replaced by other groups. Common reagents for these reactions include halides and organometallic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying metal-organic interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: It is used in the production of specialized materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism by which 8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The tin center plays a crucial role in these interactions, often coordinating with other atoms or molecules to form stable complexes. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione can be compared with similar compounds such as:
8,8-Dioctyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione: This compound has shorter alkyl chains (octyl instead of dodecyl) but shares a similar cyclic structure.
8,8-Dihexyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione: Another similar compound with even shorter alkyl chains (hexyl).
The uniqueness of this compound lies in its longer dodecyl chains, which can influence its solubility, reactivity, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
93778-53-1 |
|---|---|
Molekularformel |
C30H58O4S2Sn |
Molekulargewicht |
665.6 g/mol |
IUPAC-Name |
5,5-didodecyl-1,9-dioxa-4,6-dithia-5-stannacycloundecane-2,8-dione |
InChI |
InChI=1S/2C12H25.C6H10O4S2.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;7-5(3-11)9-1-2-10-6(8)4-12;/h2*1,3-12H2,2H3;11-12H,1-4H2;/q;;;+2/p-2 |
InChI-Schlüssel |
OGNXWEIEJAABBN-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


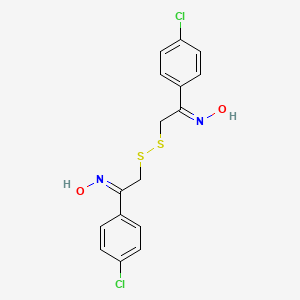
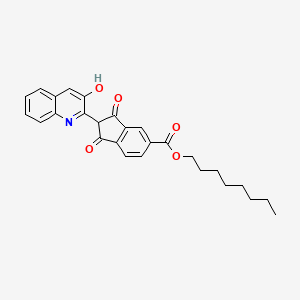



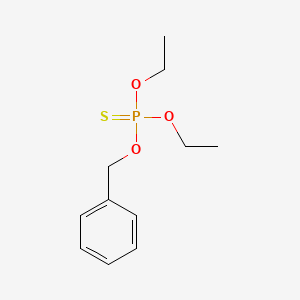
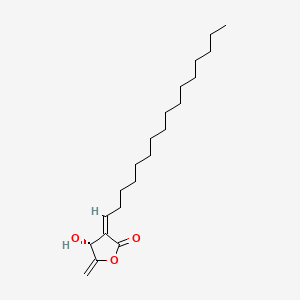
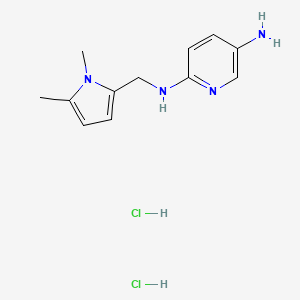
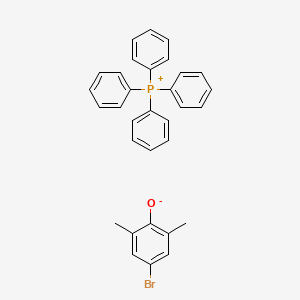
![(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine](/img/structure/B12677538.png)


